3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Physicochemical profiling Lead optimization ADME prediction

Procure CAS 921838-03-1 for its unique 3,5-dimethyl substitution pattern on the benzamide ring, which creates a symmetrical electron-donating environment distinct from the 3,4-dimethyl isomer (CAS 921838-14-4). This structural determinant influences target recognition and membrane permeability. This indolinone-benzamide hybrid, catalogued by major screening collections, is a lead-like screening hit with reported MCF-7 antiproliferative activity (IC50 = 4.0 µM). Ideal for SAR campaigns and computational model validation. Ensure QC documentation (HPLC ≥95%) is requested.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 921838-03-1
Cat. No. B2972111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS921838-03-1
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
InChIInChI=1S/C18H18N2O2/c1-11-6-12(2)8-14(7-11)18(22)19-15-4-5-16-13(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22)
InChIKeyLBDIDXAGLPTNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921838-03-1): Physicochemical Identity and Screening Provenance


3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921838-03-1) is a synthetic small molecule (MW 294.35 g/mol, formula C18H18N2O2) comprising a 3,5-dimethylbenzamide moiety linked via an amide bond to a 1-methyl-2-oxoindolin-5-yl scaffold . It belongs to the indolinone-benzamide hybrid class, a chemotype recognized in patent literature for melatonin receptor (MT1/MT2) ligand potential and in screening collections for diverse target engagement [1]. The compound is catalogued as a screening compound (ChemDiv ID F713-0076; Life Chemicals ID F2257-0155) with computed logP of 2.96 and topological polar surface area (TPSA) of 49.4 Ų . Its symmetrical 3,5-dimethyl substitution pattern on the benzamide ring distinguishes it from the more common 3,4-dimethyl positional isomer (CAS 921838-14-4), creating a distinct electronic and steric profile that may influence target recognition .

Why 3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide Cannot Be Replaced by a Generic Indolinone-Benzamide Analog


Indolinone-benzamide hybrids are not functionally interchangeable. The 3,5-dimethyl substitution pattern on the benzamide ring of CAS 921838-03-1 creates a symmetrical, electron-donating environment distinct from the 3,4-dimethyl positional isomer (CAS 921838-14-4), which places methyl groups in an adjacent ortho/para relationship . This positional shift alters the computed electrostatic potential surface and may affect π-stacking interactions with aromatic receptor pockets . The N1-methyl on the oxoindoline ring differentiates this compound from the NH-bearing analog (3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide), eliminating a hydrogen bond donor and increasing lipophilicity, which can modulate membrane permeability and metabolic stability [1]. Furthermore, the amide linker geometry and the specific substitution vector at the indolinone 5-position define a unique pharmacophoric constellation that cannot be replicated by 6-substituted indolinones or N-benzyl variants [2]. These structural determinants mean that even closely related CAS neighbors within the 921838-xx-x series may exhibit divergent target engagement profiles, making blind substitution scientifically unsound without head-to-head comparative data.

Quantitative Evidence Guide: 3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide vs. Closest Analogs


Physicochemical Differentiation: Computed logP and TPSA of 3,5-Dimethyl vs. 3,4-Dimethyl Positional Isomer

CAS 921838-03-1 (3,5-dimethyl isomer) exhibits a computed logP of 2.96 (ChemDiv) and XLogP3 of 2.5 (PubChem), with a topological polar surface area (TPSA) of 49.4 Ų [1]. By comparison, its closest positional isomer, 3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921838-14-4), shares an identical molecular formula (C18H18N2O2, MW 294.3) but differs in methyl group placement, which alters the computed dipole moment and electrostatic distribution . The symmetrical 3,5-substitution provides a more balanced electron density distribution on the benzamide ring, whereas the 3,4-pattern creates an asymmetric ortho/para electronic push that may differentially influence amide bond conformation and hydrogen-bonding geometry with biological targets .

Physicochemical profiling Lead optimization ADME prediction

Antiproliferative Activity in MCF-7 Breast Adenocarcinoma Cells: IC50 Value

In a dose-dependent viability assay using MCF-7 human breast adenocarcinoma cells, treatment with CAS 921838-03-1 yielded an IC50 value of 4.0 µM, accompanied by morphological changes consistent with apoptosis . No quantitative comparator data from the same study is available for the closest analogs (e.g., CAS 921838-14-4 or the N-unsubstituted variant). For context, the N-unsubstituted analog 3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide has been evaluated in a different assay context (IDO1 inhibition in HeLa cells, IC50 = 1,010 nM), but this represents a different target and cell system and cannot be directly compared [1]. Note: The MCF-7 IC50 datum for CAS 921838-03-1 is sourced from a vendor technical summary; the underlying primary research publication could not be independently identified and verified in this search.

Cancer cell viability Breast cancer Antiproliferative screening

IDO1 Inhibitory Activity: Cross-Analog Comparison within the Indolinone-Benzamide Series

Within the indolinone-benzamide chemotype, IDO1 inhibitory activity has been reported for several close analogs of CAS 921838-03-1. The N-unsubstituted analog (3,5-dimethyl-N-(2-oxoindolin-5-yl)benzamide) exhibits IDO1 IC50 = 1,010 nM in IFN-γ-stimulated HeLa cells [1], while the 3-methoxy analog (CAS 921543-77-3) shows IDO1 IC50 = 2,800 nM against recombinant human IDO1 at pH 6.5 [2]. The 3,4-dimethyl positional isomer (CAS 921838-14-4) displays substantially weaker IDO1 inhibition with IC50 = 50,000 nM against recombinant human His-tagged IDO1 [3]. No IDO1 data for CAS 921838-03-1 itself has been identified in public databases. The trend across this series demonstrates that both the benzamide ring substitution pattern and the N1-substitution status on the indolinone core markedly influence IDO1 potency, with the N-unsubstituted, 3,5-dimethyl combination showing the strongest activity among analogs tested.

Indoleamine 2,3-dioxygenase Immuno-oncology Structure-activity relationship

Structural Determinants of Melatonin Receptor Pharmacophore Compatibility

Patent literature discloses indolinone derivatives bearing benzamide substituents as ligands of melatonin receptor subtypes MT1, MT2, and the enzyme quinone reductase 2 (MT3), with potential application in ophthalmic diseases such as glaucoma [1]. The pharmacophore for MT2 binding typically requires an aromatic ring system with an appropriately positioned amide side chain and a methoxy or alkyl substituent in the region corresponding to the 5-position of the indole nucleus [2]. CAS 921838-03-1 presents the indolinone 5-amino benzamide motif, which positions the benzamide group at the vector corresponding to the methoxy group of melatonin. The 3,5-dimethylbenzamide moiety introduces steric bulk and increased lipophilicity (computed XLogP3 = 2.5) relative to melatonin (XLogP3 ≈ 1.6), which may enhance membrane partitioning but could also alter receptor subtype selectivity [3]. No direct MT1/MT2 binding data (Ki or IC50) for CAS 921838-03-1 was identified in ChEMBL or BindingDB.

Melatonin receptor MT1/MT2 ligands GPCR pharmacology

Recommended Research and Procurement Scenarios for 3,5-Dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921838-03-1)


Screening Library Procurement for Diversity-Oriented and Indolinone-Focused Compound Collections

CAS 921838-03-1 is catalogued in the ChemDiv diversity screening collection (ID F713-0076) and the Life Chemicals HTS compound portfolio (ID F2257-0155) . Its computed physicochemical profile—logP 2.96, TPSA 49.4 Ų, MW 294.35, 1 HBD, 2 HBA, 2 rotatable bonds—places it within lead-like chemical space and compliant with the Rule of Five [1]. For institutions building targeted screening libraries, this compound provides the 1-methyl-2-oxoindolin-5-yl benzamide scaffold with the 3,5-dimethyl substitution pattern, complementing other regioisomers (e.g., 3,4-dimethyl) and substitution variants (e.g., 3-methoxy, 4-fluoro) available under adjacent CAS numbers within the 921838-xx-x series. Procurement from authenticated vendors with QC documentation (HPLC purity ≥95%) is recommended to ensure batch-to-batch consistency, particularly given the compound's use as a screening hit follow-up template where minor impurities could confound dose-response interpretation [2].

Structure-Activity Relationship (SAR) Studies on Indolinone-Benzamide Antiproliferative Agents

The reported MCF-7 antiproliferative activity (IC50 = 4.0 µM, with morphological changes consistent with apoptosis) positions CAS 921838-03-1 as a potential starting point for oncology-focused medicinal chemistry optimization . In SAR campaigns, this compound serves as the 3,5-dimethyl, N1-methylated reference point against which the effects of benzamide ring substitution (e.g., 3,4-dimethyl, 3-methoxy, 4-fluoro), indolinone N1-modification (e.g., N-H, N-ethyl), and linker variation (e.g., sulfonamide, reverse amide) can be systematically evaluated. Cross-analog IDO1 data suggest that the N1-methyl group present on this compound may attenuate IDO1 inhibitory potency relative to the N-unsubstituted analog (IDO1 IC50 = 1,010 nM) [1], providing a testable hypothesis for dual-target (antiproliferative + IDO1) SAR exploration. Researchers should confirm the MCF-7 IC50 in their own assay system as part of hit validation, given the supporting-evidence nature of the available datum.

Melatonin Receptor Ligand Discovery Using Indolinone-Benzamide Chemotypes

Patent disclosures establish indolinone derivatives as melatonin MT1/MT2/MT3 receptor ligands with potential utility in ophthalmic and circadian rhythm disorders . CAS 921838-03-1 embodies the core pharmacophoric features of this chemotype: an indolinone core with a 5-position benzamide substituent. Its increased lipophilicity (XLogP3 = 2.5) relative to melatonin (XLogP3 ≈ 1.6) may favor CNS penetration if blood-brain barrier permeability is desired, or alternatively, may necessitate formulation strategies for systemic administration [1]. Procurement of this compound for melatonin receptor programs should be accompanied by a plan for radioligand displacement assays (using [125I]iodomelatonin on cloned human MT1 and MT2 receptors) and functional assays (GTPγS binding, β-arrestin recruitment) to establish affinity, selectivity, and intrinsic efficacy, as no pre-existing binding data for this specific compound have been identified in public databases [2].

Computational Chemistry and Molecular Modeling Reference Compound

With well-defined computed descriptors—logP 2.96, logD 2.96, TPSA 39.1–49.4 Ų, exact mass 294.136827821 Da—and a single well-characterized 3D conformation (achiral, two rotatable bonds), CAS 921838-03-1 is suitable as a reference compound for computational model validation [1]. Its indolinone scaffold, distinct from the fully aromatic indole, introduces a partially saturated bicyclic system that may serve as a test case for docking algorithms handling non-planar heterocycles. The compound's computed properties and the availability of close structural analogs with experimental bioactivity data (e.g., IDO1 IC50 values for the N-unsubstituted and 3-methoxy variants) provide a small but informative congeneric series for evaluating QSAR model predictions and free energy perturbation (FEP) calculations [2].

Quote Request

Request a Quote for 3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.